molecular formula C7H18ClN3O2S B2562697 N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-25-0

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

Cat. No. B2562697
CAS RN: 1029989-25-0
M. Wt: 243.75
InChI Key: IKGRULXJLHFPBU-UHFFFAOYSA-N
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Description

“N,N,4-trimethylpiperazine-1-sulfonamide” is a chemical compound with the CAS Number: 105871-27-0 . It has a molecular weight of 207.3 .


Molecular Structure Analysis

The InChI code for “N,N,4-trimethylpiperazine-1-sulfonamide” is 1S/C7H17N3O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N,4-trimethylpiperazine-1-sulfonamide” include a molecular weight of 207.3 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antibacterial Resistance Mechanisms

Sulfonamides, including derivatives of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride, have a long history as antibacterial agents. They act by inhibiting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, which is crucial for bacterial growth and replication. Despite their effectiveness, the widespread use of sulfonamides has led to the development of bacterial resistance. This resistance is primarily due to mutations in the DHPS enzyme, preventing sulfonamide binding, or the acquisition of alternative enzymatic pathways that bypass the inhibited steps. Understanding these resistance mechanisms is crucial for developing new sulfonamides that can overcome resistance (Huovinen, Sundström, Swedberg, & Sköld, 1995).

Synthesis and Chemical Modification

Research has focused on the synthesis and chemical modification of sulfonamides to enhance their antibacterial activity and reduce resistance. For instance, novel synthesis methods have been developed to produce sulfonamides with increased potency against specific bacterial targets. These methods include the aminolysis of p-nitrophenylsulfonates, leading to potent adenosine A2B receptor antagonists with a sulfonamide structure. Such modifications aim to improve the drug's selectivity and efficacy, thereby expanding the therapeutic potential of sulfonamides (Yan et al., 2006).

properties

IUPAC Name

N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXPZYDFVBVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

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